(6-Bromo-5-fluoropyridin-3-YL)methanamine

Drug Design Physicochemical Properties Lead Optimization

Procure (6-Bromo-5-fluoropyridin-3-yl)methanamine (CAS 1393569-83-9) for unique 6-Br/5-F substitution. This pattern optimizes cross-coupling kinetics (Suzuki/Buchwald-Hartwig) and metabolic stability. The 5-F atom enables 19F NMR ligand studies. Do not substitute with regioisomers; this specific configuration (pKa 7.14, XLogP 0.8) ensures reproducibility in kinase inhibitor development.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
Cat. No. B13441593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-fluoropyridin-3-YL)methanamine
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Br)CN
InChIInChI=1S/C6H6BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2
InChIKeyRHTYKMDQYZWTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-5-fluoropyridin-3-YL)methanamine: Technical Baseline and Core Identifiers for Procurement Specification


(6-Bromo-5-fluoropyridin-3-YL)methanamine (CAS 1393569-83-9) is a di-substituted pyridine derivative belonging to the class of halogenated heteroaromatic primary amines [1]. It serves as a versatile chemical building block in medicinal chemistry and organic synthesis, with its utility arising from three reactive handles: a bromine atom for cross-coupling chemistry, a fluorine substituent that modulates electronic properties and metabolic stability, and a primary amine group for derivatization . The compound possesses a molecular formula of C6H6BrFN2, a molecular weight of 205.03 g/mol, a predicted XLogP3-AA value of 0.8, and a predicted pKa of 7.14 [2].

Why (6-Bromo-5-fluoropyridin-3-YL)methanamine Cannot Be Substituted by Common Isomers or Halogen Analogs


Generic substitution of (6-Bromo-5-fluoropyridin-3-YL)methanamine with readily available regioisomers or alternative halogen analogs (e.g., chloro variants or different bromo-fluoro substitution patterns) is not scientifically defensible. The specific substitution pattern on the pyridine ring dictates the compound's reactivity in metal-catalyzed cross-couplings and its physicochemical properties [1]. For instance, the bromine atom at the 6-position is sterically and electronically distinct from substitution at the 2- or 4-positions, leading to different reaction kinetics in Suzuki or Buchwald-Hartwig couplings . Furthermore, the fluorine atom at the 5-position directly influences the electron density of the pyridine ring, altering the basicity of the amine and the LogP, which are critical for downstream applications like drug-likeness optimization [2]. The specific pKa (7.14) and XLogP (0.8) of this isomer are unique to its substitution pattern; using a different isomer would yield different solubility, permeability, and reactivity profiles, potentially leading to failed syntheses or inaccurate biological data .

Quantitative Differentiation Guide: (6-Bromo-5-fluoropyridin-3-YL)methanamine vs. Closest Structural Analogs


Lipophilicity (XLogP) Differential vs. 6-Chloro Analog: Implications for Membrane Permeability and Solubility

(6-Bromo-5-fluoropyridin-3-YL)methanamine exhibits a higher predicted lipophilicity compared to its 6-chloro counterpart, as indicated by computed XLogP3-AA values. This difference in logP influences the compound's ability to permeate biological membranes and its solubility in aqueous media [1].

Drug Design Physicochemical Properties Lead Optimization

Basicity (pKa) Comparison with 5-Fluoro-3-pyridinemethanamine: Impact on Salt Formation and Reactivity

The pKa of (6-Bromo-5-fluoropyridin-3-YL)methanamine is predicted to be 7.14±0.29 . This value is lower than the pKa of the non-halogenated parent compound, 3-(aminomethyl)pyridine (pKa ~9.0), due to the electron-withdrawing effects of bromine and fluorine. This reduced basicity affects the compound's protonation state at physiological pH, influencing its solubility, salt formation potential, and reactivity as a nucleophile .

Medicinal Chemistry Salt Selection Chemical Synthesis

Molecular Weight Differential for MS-Based Analytical Detection vs. Non-Brominated Analogs

(6-Bromo-5-fluoropyridin-3-YL)methanamine possesses a distinct isotopic pattern due to the presence of bromine, which gives a characteristic M+2 peak in mass spectrometry [1]. This feature provides a clear analytical advantage over non-halogenated or only fluorinated analogs for detection and quantification in complex biological matrices .

Analytical Chemistry Metabolite Identification LC-MS

Synthetic Versatility: Orthogonal Reactivity of Bromine vs. Fluorine in Cross-Coupling Reactions

The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom at the 5-position is relatively inert under these conditions, offering a unique orthogonal reactivity profile not available in chloro- or non-halogenated analogs . This allows for selective sequential functionalization of the pyridine core.

Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for (6-Bromo-5-fluoropyridin-3-YL)methanamine Based on Its Unique Physicochemical and Synthetic Profile


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds with Enhanced Metabolic Stability

In drug discovery programs targeting protein kinases, (6-Bromo-5-fluoropyridin-3-YL)methanamine serves as an advanced intermediate for introducing a fluorinated pyridine core. The fluorine atom at the 5-position is strategically placed to block potential sites of oxidative metabolism, while the bromine atom at the 6-position allows for modular assembly of the kinase hinge-binding motif via Suzuki coupling [1]. The specific pKa (7.14) and XLogP (0.8) suggest a favorable balance between solubility and permeability, making it a superior choice over non-fluorinated or less optimally substituted pyridine building blocks for hit-to-lead optimization.

Chemical Biology: Development of Photoaffinity Labeling Probes

The bromine atom in (6-Bromo-5-fluoropyridin-3-YL)methanamine can be used as a latent precursor for installing a diazirine or benzophenone photoaffinity label [1]. The fluorine atom provides a sensitive probe for 19F NMR spectroscopy, allowing for detailed studies of ligand-protein interactions. The primary amine is a convenient handle for conjugating to a biotin tag or a fluorescent reporter . This combination of features is not found in non-halogenated or mono-halogenated analogs, making it a uniquely valuable building block for chemical probe synthesis.

Agrochemical Discovery: Synthesis of Fluorinated Herbicide Analogs

In agrochemical research, the introduction of fluorine and bromine into heteroaromatic rings is a common strategy for enhancing biological activity and environmental persistence [1]. (6-Bromo-5-fluoropyridin-3-YL)methanamine can be used to synthesize novel analogs of pyridine-based herbicides. The bromine atom can be used to introduce diversity through cross-coupling, while the fluorine atom at the 5-position can improve metabolic stability in plants and soil . Its lower logP compared to chloro analogs suggests better soil mobility, a key parameter in herbicide design.

Materials Science: Building Block for Metal-Organic Frameworks (MOFs) with Tunable Pore Environments

The bifunctional nature of (6-Bromo-5-fluoropyridin-3-YL)methanamine, featuring a primary amine and a halopyridine, makes it suitable for constructing novel ligands for MOFs [1]. The bromine atom can be used to post-synthetically modify the MOF via cross-coupling, introducing new functional groups into the pore environment. The fluorine atom, with its small size and high electronegativity, can influence the framework's stability and gas sorption properties . This level of orthogonal functionalization is a key differentiator from simpler, non-halogenated pyridine ligands.

Technical Documentation Hub

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